N-Trifluoroacetyladriamycinol
Description
Properties
Molecular Formula |
C29H30F3NO12 |
|---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
N-[6-[[3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C29H30F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15-17,22,34-36,38,40,42H,6-9H2,1-2H3,(H,33,41) |
InChI Key |
TWMWXCYMYAQOTO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O |
Synonyms |
AD 92 AD-p2 N-trifluoroacetyladriamycinol |
Origin of Product |
United States |
Chemical Synthesis and Biotransformation Pathways of N Trifluoroacetyladriamycinol
Established Synthetic Routes to N-Trifluoroacetyladriamycinol
The synthesis of this compound is intrinsically linked to the synthesis of its precursors, reflecting a multi-step chemical process.
Precursor Compounds and Reaction Mechanisms
The primary precursor for the synthesis of this compound is doxorubicin (B1662922), an anthracycline antibiotic. The synthesis of valrubicin (B1684116) (N-trifluoroacetyladriamycin-14-valerate) from daunomycin, a related anthracycline, involves a three-step process: N-trifluoroacetylation of the sugar moiety, iodination of the 2-acetyl group, and the introduction of a valerate (B167501) residue. chemicalbook.in N-Trifluoroacetyladriamycin serves as a key intermediate in this pathway. vulcanchem.com
The conversion of N-Trifluoroacetyladriamycin to this compound involves the reduction of the C-13 ketone group to a hydroxyl group. This transformation is a critical step that mirrors the metabolic reduction observed in biological systems.
Methodological Approaches in Chemical Synthesis
| Precursor Compound | Reagent/Enzyme | Product | Reference |
| Doxorubicin Hydrochloride | Trifluoroacetic Anhydride | N-Trifluoroacetyladriamycin | chemicalbook.in |
| N-Trifluoroacetyladriamycin | Valeric Acid, Candida antarctica lipase (B570770) B | Valrubicin (N-Trifluoroacetyladriamycin-14-valerate) | vulcanchem.comresearchgate.net |
| N-Trifluoroacetyladriamycin | Reducing Agent | This compound | d-nb.inforesearchgate.net |
Biotransformation Pathways and Metabolite Formation
This compound emerges as a key metabolite following the administration of valrubicin. chemicalbook.indrugbank.com Its formation is the result of specific enzymatic activities that alter the structure of the parent compound and its primary metabolite, N-trifluoroacetyladriamycin.
Enzymatic Hydrolysis of Ester Bonds in Valrubicin (N-Trifluoroacetyladriamycin-14-valerate)
Valrubicin acts as a prodrug, and its initial metabolic transformation involves the hydrolysis of the ester bond at the C-14 position. d-nb.inforesearchgate.net This reaction cleaves the valerate group, yielding N-trifluoroacetyladriamycin. d-nb.inforesearchgate.netpharmacompass.com While systemic absorption of intravesically administered valrubicin is minimal, any absorbed drug is subject to this enzymatic hydrolysis. chemicalbook.infda.gov Studies have shown that this hydrolysis is an enzymatic process, as it does not occur in boiled control samples. fda.gov
Reductive Metabolism of N-Trifluoroacetyladriamycin
Following its formation from valrubicin, N-trifluoroacetyladriamycin undergoes further metabolism via a reductive pathway. d-nb.inforesearchgate.net The ketone group at the C-13 position of the side chain is reduced to a secondary alcohol, resulting in the formation of this compound. d-nb.inforesearchgate.netpharmacompass.com This metabolic reduction is a common pathway for anthracyclines and is catalyzed by cytosolic enzymes such as carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). d-nb.info The resulting hydroxylated metabolite, this compound, has been identified as a principal metabolite of valrubicin. drugbank.compharmacompass.com
Characterization of Biotransformation Intermediates
The biotransformation of valrubicin leads to several identifiable intermediates and final metabolites. Following intravesical administration, valrubicin itself is the predominant compound recovered in urine, with its major metabolites, N-trifluoroacetyladriamycin and this compound, being present in much smaller quantities, indicating that metabolism is negligible during the two-hour retention period. fda.gov However, studies involving intravenous administration in rats have demonstrated extensive metabolism of valrubicin to N-trifluoroacetyladriamycin, this compound, and their polar conjugates, primarily glucuronides. aacrjournals.orgnih.gov
In a study on the degradation of valrubicin in a sodium hypochlorite (B82951) solution, this compound was identified as a transformation product, formed through the cleavage of the valerate group and oxidation of the ketone portion. plos.org
Enzymatic Systems Involved in this compound Formation
The biotransformation leading to this compound is a specific instance of a broader metabolic pathway characteristic of anthracycline compounds. This process is primarily mediated by cytosolic, NADPH-dependent oxidoreductases. This compound is a key metabolite of the drug Valrubicin (N-trifluoroacetyladriamycin-14-valerate). pharmacompass.comnih.gov The metabolic conversion involves the formation of an intermediate, N-trifluoroacetyladriamycin, which is then reduced to this compound. drugbank.comfda.gov This reduction of a C-13 carbonyl group is a critical step catalyzed by specific enzyme families. nih.gov
Role of Carbonyl Reductases (CBR) in Anthracycline Metabolism
Carbonyl reductases (CBRs) are a family of monomeric enzymes belonging to the short-chain dehydrogenases/reductases (SDR) superfamily that catalyze the NADPH-dependent reduction of various carbonyl compounds to their corresponding alcohols. nih.gov Within the context of anthracycline metabolism, CBRs are instrumental in the two-electron reduction of the C-13 keto moiety, leading to the formation of less cytotoxic alcohol metabolites. cornell.edumedchemexpress.com This metabolic conversion is considered a significant pathway for anthracyclines like doxorubicin and daunorubicin. nih.gov
Studies have identified CBR1 and CBR3 as significant contributors to the metabolism of anthracyclines. nih.govresearchgate.net Kinetic analyses have suggested that CBR1 possesses a higher intrinsic clearance for doxorubicin compared to CBR3, underscoring its primary role in this biotransformation. nih.gov Given that this compound is the alcohol metabolite of N-trifluoroacetyladriamycin, the enzymatic action of CBRs, particularly CBR1, is the putative mechanism for its formation in biological systems. This metabolic step is analogous to the conversion of doxorubicin to doxorubicinol. nih.govnih.gov
Involvement of Aldo-Keto Reductases (AKR) in this compound Biogenesis
The aldo-keto reductase (AKR) superfamily consists of NAD(P)(H)-dependent oxidoreductases that metabolize a wide array of substrates, including aldehydes and ketones. nih.govwikipedia.org Similar to CBRs, AKRs are key players in the reductive metabolism of anthracyclines. nih.govmedchemexpress.com They catalyze the conversion of the C-13 carbonyl group to a secondary alcohol, a central pathway in the biotransformation of these compounds. nih.gov The formation of these alcohol metabolites is implicated in the pharmacological and toxicological profiles of parent anthracyclines. cornell.edu
Research has pinpointed specific AKR isoforms, such as AKR1C3, as one of the main enzymes responsible for reducing anthracyclines. researchgate.net The catalytic activity of AKRs on the carbonyl group of N-trifluoroacetyladriamycin is the presumed pathway for the biogenesis of this compound. This enzymatic reduction is a critical detoxification step, converting the ketone to a secondary alcohol. nih.gov The shared role of AKR and CBR enzymes highlights a redundant and robust system for anthracycline metabolism. researchgate.net
Table 1: Key Enzymes in Anthracycline Carbonyl Reduction
| Enzyme Family | Specific Enzymes | Role in Anthracycline Metabolism | Putative Role in this compound Formation |
|---|---|---|---|
| Carbonyl Reductases (CBR) | CBR1, CBR3 | Catalyze the NADPH-dependent reduction of the C-13 carbonyl group to a secondary alcohol. nih.govnih.gov | Catalyzes the reduction of the C-13 ketone on N-trifluoroacetyladriamycin to form this compound. |
| Aldo-Keto Reductases (AKR) | AKR1C3 and other isoforms | Catalyze the two-electron reduction of the C-13 keto moiety using NAD(P)H as a cofactor. nih.govresearchgate.net | Catalyzes the reduction of the carbonyl group on N-trifluoroacetyladriamycin to generate this compound. |
Identification of Other Putative Enzymatic Modulators
While CBR and AKR families are the principal enzymatic systems identified for the carbonyl reduction of anthracyclines, other factors can modulate this metabolic pathway. The expression and activity of these enzymes can vary between tissues and individuals, potentially influenced by genetic polymorphisms. nih.govresearchgate.net For instance, specific single nucleotide polymorphisms in CBR1 and CBR3 genes have been studied to understand variations in anthracycline metabolism. researchgate.net However, direct enzymatic modulators or alternative enzyme systems specifically for the formation of this compound are not extensively documented in current literature. The focus remains on the primary roles of CBR1 and AKR1C3. researchgate.net
Chemical and Biochemical Degradation Pathways
This compound is not only a product of biotransformation but has also been identified as a transformation product resulting from the chemical degradation of its parent compounds under specific conditions.
Identification of this compound as a Transformation Product
This compound is recognized as a major metabolite of Valrubicin. nih.govdrugbank.com Following administration, Valrubicin is metabolized to N-trifluoroacetyladriamycin and subsequently to this compound, which can be measured in the blood. fda.gov
Beyond its role as a metabolite, this compound has been identified as a distinct transformation product (TP) during the chemical degradation of Valrubicin. In a study investigating the removal of anthracyclines from aquatic environments, the treatment of Valrubicin with a 5% sodium hypochlorite solution resulted in the formation of this compound. plos.orgresearchgate.net This finding confirms its identity as a stable product under specific oxidative chemical conditions.
Table 2: Identification of this compound
| Origin | Parent Compound | Process | Medium/Environment | Reference |
|---|---|---|---|---|
| Metabolite | Valrubicin | Biotransformation / Metabolism | Biological systems (e.g., blood) | drugbank.com, fda.gov |
| Transformation Product | Valrubicin | Chemical Degradation | 5% Sodium Hypochlorite Solution | plos.org, researchgate.net |
Mechanisms of Degradation in Defined Chemical Environments
The mechanism for the formation of this compound as a degradation product has been described in a defined chemical environment. When Valrubicin is exposed to a 5% sodium hypochlorite (NaClO) solution, it undergoes degradation leading to multiple transformation products. plos.org
The proposed mechanism for the formation of this compound (denoted as VAL-TP1-OCl in the study) involves two key steps:
Cleavage of the valerate group: The valerate ester at the C-14 position of the Valrubicin molecule is cleaved from the anthraquinone (B42736) structure. plos.org
Oxidation: The ketone portion of the molecule is oxidized. plos.org
This process yields this compound, alongside other products such as doxorubicin, which is formed by the cleavage of the trifluoroacetyl group. plos.org Notably, the same study found that no transformation products of Valrubicin, including this compound, were identified after reaction with a 0.01 M sodium hydroxide (B78521) (NaOH) solution or in the presence of TiO2 nanoparticles, indicating the specificity of the degradation pathway to the oxidative environment provided by sodium hypochlorite. plos.orgresearchgate.net
Molecular and Cellular Mechanisms of Action of N Trifluoroacetyladriamycinol
Modulation of Key Enzymatic and Protein Systems
The ability of N-Trifluoroacetyladriamycinol to induce protein-associated DNA damage points to its interaction with and modulation of specific enzyme systems that are crucial for maintaining DNA topology and integrity.
One of the primary targets of this compound is Topoisomerase II . drugbank.com This enzyme is essential for managing DNA tangles and supercoils by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it. frontiersin.orgscienceopen.comscispace.com this compound is understood to interfere with the re-ligation step of this process. drugbank.com By stabilizing the "cleavable complex"—an intermediate state where topoisomerase II is covalently bound to the 5' ends of the broken DNA—the compound effectively traps the enzyme on the DNA. drugbank.com This action leads directly to the observed protein-associated DNA breaks and DNA-protein cross-links. drugbank.comnih.gov
The table below summarizes the effects of this compound on key cellular components based on studies in L1210 mouse leukemia cells.
| Cellular Component | Effect of this compound | Reference |
| DNA Intercalation | Absent | drugbank.comnih.gov |
| Protein-Associated DNA Breaks | High frequency of induction | drugbank.comnih.gov |
| DNA-Protein Cross-Links | High frequency of formation | drugbank.comnih.gov |
| DNA Synthesis | Inhibited | |
| RNA Synthesis | Inhibited | |
| Topoisomerase II | Interference with re-ligation, stabilization of the cleavable complex | drugbank.com |
| Protein Kinase C (PKC) | Modulation of activity (inferred from related compounds) | researchgate.netnih.govucsd.edu |
Interaction with DNA Topoisomerase II
A primary mechanism of action for this compound involves its interaction with DNA topoisomerase II. vulcanchem.compatsnap.compharmacompass.com120ty.net This enzyme is crucial for managing the topological state of DNA during replication, transcription, and repair. This compound interferes with the DNA breaking-resealing action of topoisomerase II. pharmacompass.com120ty.net This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and structural distortions that inhibit DNA repair processes. vulcanchem.com The metabolic activation of N-acylanthracyclines is a prerequisite for their engagement with DNA topoisomerase II. patsnap.com
Regulation of Protein Kinase C (PKC) Activity
This compound also modulates the activity of Protein Kinase C (PKC), a family of enzymes involved in diverse cellular signaling pathways. vulcanchem.compharmacompass.com The compound accumulates in the cell cytoplasm and inhibits PKC. pharmacompass.com While its degradation products, including this compound, retain partial cytotoxic activity, they are also associated with the activation of PKC. vulcanchem.com The regulation of PKC activity is a critical aspect of the cellular response to this compound, influencing downstream signaling cascades.
The table below summarizes the dual effects observed on PKC activity.
| Compound | Effect on PKC Activity | Reference |
| This compound | Inhibition | pharmacompass.com |
| This compound (as a degradation product) | Activation | vulcanchem.com |
Effects on Cellular Macromolecular Synthesis beyond Nucleic Acids (e.g., protein synthesis)
The influence of this compound extends to the synthesis of macromolecules beyond DNA and RNA, notably affecting protein synthesis. Inhibitors of macromolecular synthesis can prevent apoptosis induced by oxidative stress by redirecting cysteine from protein synthesis to the production of glutathione, a key antioxidant. nih.gov While direct studies on this compound's specific impact on this shunting mechanism are not detailed, its classification among compounds that affect macromolecular synthesis suggests a potential role. uu.nlnih.gov Generally, inhibitors of oxidative phosphorylation can suppress the incorporation of precursors for DNA, RNA, and proteins. uu.nl
Cellular Cycle Perturbations and Chromosomal Damage Induction
The cytotoxic effects of this compound are closely linked to its ability to disrupt the cell cycle and induce chromosomal damage.
Cell Cycle Arrest Mechanisms
The compound can induce cell cycle arrest, a stable state where cells cease to divide. frontiersin.org This arrest is often a response to DNA damage and is mediated by complex tumor suppressor pathways, including the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. frontiersin.orgnih.gov Specifically, in response to genotoxic stress, cells can undergo a permanent cell cycle exit in the G2 phase. embopress.org The protein p21 plays a crucial role in this G2 arrest by inhibiting cyclin-Cdk complexes that are necessary for progression into mitosis. embopress.org
Key proteins involved in the cell cycle arrest mechanisms are highlighted in the table below.
| Protein/Pathway | Role in Cell Cycle Arrest | Reference |
| p53/p21WAF1/CIP1 | Tumor suppressor pathway mediating arrest | frontiersin.orgnih.gov |
| p16INK4A/pRB | Tumor suppressor pathway mediating arrest | frontiersin.org |
| p21 | Inhibits cyclin-Cdk complexes, driving G2 arrest | embopress.org |
Induction of Chromosomal Abnormalities
This compound and related compounds can induce chromosomal abnormalities, which are changes in the number or structure of chromosomes. msdmanuals.comwikipedia.org These aberrations can arise from errors during cell division. wikipedia.org The induction of DNA damage by the compound can lead to such abnormalities. kobe-u.ac.jp While specific studies detailing the full spectrum of chromosomal abnormalities induced by this compound are limited, the link between its mechanism of action (DNA damage) and the formation of these abnormalities is well-established for similar agents.
Comparative Molecular Dynamics with Parent Anthracyclines and Analogs
The molecular dynamics of this compound, when compared to its parent anthracyclines like doxorubicin (B1662922), reveal important distinctions. For instance, Valrubicin (B1684116), which metabolizes to this compound, is noted to be less cardiotoxic than doxorubicin. pharmacompass.com This difference in toxicity profiles likely stems from variations in their molecular interactions and cellular uptake. The metabolic conversion to this compound is a key step that influences its biological activity and distinguishes it from its parent compounds. ppm.edu.pl
Contrasting Mechanisms with DNA-Intercalating Anthracyclines (e.g., Adriamycin)
The classical mechanism of action for anthracyclines like Adriamycin (doxorubicin) is primarily attributed to their ability to intercalate into DNA. wikipedia.orgmdpi.com This process involves the insertion of the drug's planar anthraquinone (B42736) backbone between DNA base pairs, leading to a distortion of the DNA double helix. wikipedia.orgnih.gov This physical disruption interferes with crucial cellular processes like DNA replication and transcription, ultimately inhibiting the synthesis of DNA and RNA. wikipedia.orgmdpi.com Furthermore, this intercalation stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for managing DNA topology. By "poisoning" topoisomerase II, these anthracyclines prevent the re-ligation of DNA strands after the enzyme creates a break, which leads to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). wikipedia.org
In stark contrast, this compound and its related compounds, such as the prodrug Valrubicin (N-trifluoroacetyladriamycin-14-valerate, AD 32) and the intermediate metabolite N-trifluoroacetyladriamycin (AD 41), are characterized as DNA-non-binding or weakly-binding anthracyclines. nih.govnih.gov The modification of the daunosamine (B1196630) sugar's amino group with a trifluoroacetyl group significantly hinders the molecule's ability to form the same stable intercalative complex with DNA that is characteristic of Adriamycin. nih.gov While one study noted that N-(trifluoroacetyl) doxorubicin (FDOX) could form a stable complex with DNA, it did not induce the same major structural changes or partial B to A-DNA transition seen with doxorubicin. nih.gov
Despite this reduced capacity for direct DNA intercalation, a principal mechanism of action for these analogs is still the interference with topoisomerase II. nih.govdrugbank.com The metabolites of Valrubicin are believed to mediate this effect, leading to extensive chromosomal damage and cell cycle arrest in the G2 phase. nih.govhemonc.orgfda.gov Studies on CCRF-CEM human lymphoblastic cells have shown that agents like AD 32 and AD 41 do produce DNA damage, as measured by alkaline unwinding methods. nih.gov This suggests that while the initiating interaction with DNA is different and less reliant on strong intercalation, the downstream consequence of enzyme-mediated DNA damage remains a shared feature, though the precise molecular initiation may differ.
| Feature | Adriamycin (Doxorubicin) | This compound & Related Analogs |
| DNA Intercalation | Strong intercalator, distorts DNA helix wikipedia.orgnih.gov | Weak or non-intercalator, does not cause major conformational DNA changes nih.govnih.govnih.gov |
| Primary Mechanism | DNA intercalation and Topoisomerase II poisoning wikipedia.org | Interference with Topoisomerase II action nih.govdrugbank.comhemonc.org |
| DNA Damage | Causes DNA strand breaks via intercalation and enzyme poisoning mdpi.com | Induces DNA damage, likely through topoisomerase II interference rather than direct intercalation nih.gov |
| Initiating Interaction | Direct, strong binding and intercalation into the DNA double helix wikipedia.org | Interaction with Topoisomerase II, possibly without strong, stable DNA binding nih.govdrugbank.com |
Analogous Cellular Effects of DNA-Non-Binding Anthracyclines
Although they diverge from classical anthracyclines in their interaction with DNA, non-binding analogs like this compound elicit several similar downstream cellular effects. A primary shared outcome is the profound inhibition of macromolecule synthesis. Studies have demonstrated that N-trifluoroacetyladriamycin-14-valerate (AD 32) and its metabolites, N-trifluoroacetyladriamycin (AD 41) and this compound (AD 92), are potent inhibitors of both DNA and RNA synthesis, measured by the incorporation of radiolabeled thymidine (B127349) and uridine, respectively. nih.gov This inhibition of nucleic acid synthesis is a hallmark of anthracycline activity, though the non-binding analogs achieve this without strong DNA intercalation. nih.gov
Furthermore, the cellular targets for non-binding anthracyclines are not limited to the nucleus. Research indicates that the plasma membrane is a significant site of action. researchgate.net Some non-DNA binding anthracyclines can modulate the structure of the cell membrane, which in turn influences cellular signaling pathways. For example, the antitumor compound Minerval, designed based on the mechanisms of non-DNA binding drugs, alters membrane lipid organization, leading to the activation of protein kinase C (PKC). researchgate.net This activation can trigger downstream signaling cascades that impair cell cycle progression and inhibit cell growth. researchgate.net Valrubicin has also been noted to accumulate in the cytoplasm and inhibit PKC. pharmacompass.com
This membrane-directed activity is consistent with findings from studies using immobilized anthracyclines, which are physically prevented from entering the cell. These experiments show that even without internalization or DNA interaction, membrane interaction alone is sufficient to trigger certain signaling pathways, such as the activation of nuclear factor κB (NF-κB), a key regulator of cellular stress responses. aacrjournals.org However, these studies also noted that while membrane interaction could induce cytotoxicity through necrosis, it was insufficient to trigger the complete apoptotic pathway seen with internalized drugs. aacrjournals.org This highlights that while non-binding analogs share the ability to disrupt cellular processes from the membrane inwards, the full spectrum of effects may differ from DNA-intercalating agents.
Comparison of Molecular Efficacy in In Vitro Systems
Comparative studies in cultured cell lines have revealed significant differences in the molecular efficacy and kinetics of this compound-related compounds versus Adriamycin. In human leukemic lymphoblastic (CCRF-CEM) cells, DNA-non-binding analogs demonstrated a more rapid and, in some cases, more potent inhibition of nucleic acid synthesis than Adriamycin at early time points. nih.gov
A key study found that at an equimolar concentration of 10 µM, N-trifluoroacetyladriamycin-14-valerate (AD 32) was consistently more inhibitory to DNA and RNA synthesis than Adriamycin. nih.gov The inhibitory effects of AD 32 were apparent within 15 minutes of exposure, whereas the maximal effect of Adriamycin at the same concentration was not observed until 3 hours. nih.gov The principal metabolites, N-trifluoroacetyladriamycin (AD 41) and this compound (AD 92), also showed greater inhibition of DNA and RNA synthesis at early time points compared to Adriamycin. nih.gov Furthermore, AD 32 demonstrated a moderate but significant inhibition of protein synthesis, an effect not seen with Adriamycin at the same concentration. nih.gov
Table 3.4.3.1: Comparative Effects on Macromolecule Synthesis in CCRF-CEM Cells Data synthesized from in vitro studies. nih.gov
| Compound (at 10 µM) | Inhibition of DNA Synthesis (Thymidine Incorporation) | Inhibition of RNA Synthesis (Uridine Incorporation) | Inhibition of Protein Synthesis (Methionine Incorporation) |
|---|---|---|---|
| Adriamycin | Delayed but potent inhibition (maximal effect at 3h) | Delayed but potent inhibition (maximal effect at 3h) | Not active |
| AD 32 | Rapid and strong inhibition (apparent at 15 min) | Rapid and strong inhibition (apparent at 15 min) | Moderate but significant inhibition |
| AD 41 (Metabolite) | More rapid inhibition than Adriamycin | More rapid inhibition than Adriamycin | Not specified |
| AD 92 (Metabolite) | More rapid inhibition than Adriamycin | More rapid inhibition than Adriamycin | Not specified |
Table 3.4.3.2: Comparative Cytotoxicity in CCRF-CEM Cells Data based on findings from a 2-hour exposure study. nih.gov
| Compound | Effect on Cell Growth | DNA Damage | Inhibition of DNA Synthesis |
|---|---|---|---|
| Adriamycin | Highly potent inhibitor | Yes | Complete block |
| Daunorubicin | Highly potent inhibitor | Yes | Complete block |
| AD 32 | Inhibits growth, but considerably less potent than Adriamycin | Yes | Inhibited |
| AD 41 | Inhibits growth, but considerably less potent than Adriamycin | Yes | Inhibited |
Preclinical in Vitro Investigation Methodologies for N Trifluoroacetyladriamycinol
Design and Application of Cell Culture Models
The selection of appropriate cell culture models is paramount for obtaining relevant preclinical data. For N-Trifluoroacetyladriamycinol, both murine and human leukemia cell lines have been instrumental in elucidating its mechanism of action.
The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a well-established model in cancer research. wikipedia.orgdsmz.de These cells are lymphocytic B-cells with a lymphoblast-like morphology that grow aggressively in suspension culture, making them suitable for various in vitro assays. wikipedia.orgdsmz.de L1210 cells are frequently used to screen new chemotherapeutic agents and to study mechanisms of drug resistance. wikipedia.org Research has utilized L1210 cells to investigate the effects of this compound and its parent compounds on DNA. researchgate.net
The CCRF-CEM (CEM) cell line, originating from a patient with acute lymphoblastic leukemia, is a widely used model for studying this type of cancer. td2inc.comnibn.go.jp These T-cell lymphoblasts are valuable for understanding the pathogenesis of leukemia and for testing novel therapeutic agents. td2inc.com The CEM cell line has been employed in studies to assess the impact of various compounds on cellular processes, including apoptosis and metabolic pathways. nih.govmdpi.com In the context of this compound and related anthracyclines, CEM cells have been used to investigate their effects on nucleic acid synthesis.
Use of Murine Leukemia Cell Lines (e.g., L1210)
Assessment of Cellular Kinematics and Viability in Research Models
The evaluation of cellular kinematics and viability provides crucial insights into the cytotoxic potential of this compound. In vitro studies utilize various established cell lines to model different types of cancers and assess the compound's effect on cell proliferation, survival, and death.
Methodologies for assessing cell viability in the presence of this compound often involve colorimetric assays. These assays rely on the metabolic activity of living cells to produce a measurable color change. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method where viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Another frequently used method is the trypan blue exclusion assay. This technique distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the blue dye, while dead cells with compromised membranes take it up and appear blue under a microscope.
Flow cytometry is a more sophisticated technique used to analyze cellular kinematics. It allows for the high-throughput analysis of individual cells in a population. By using specific fluorescent dyes, researchers can assess various cellular parameters, including cell cycle distribution, apoptosis (programmed cell death), and necrosis. For example, staining with propidium (B1200493) iodide (PI) and Annexin V can differentiate between early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the mode of cell death induced by this compound.
Research has shown that this compound, a metabolite of Valrubicin (B1684116), retains partial cytotoxic activity. vulcanchem.com The parent compound, Valrubicin, has been demonstrated to be mutagenic in in vitro assays using Salmonella typhimurium and Escherichia coli, and clastogenic in the chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells. nih.gov While specific data on the cellular kinematics of this compound is limited, the known effects of its parent compound suggest that its impact on cell cycle and viability is a critical area of investigation. Valrubicin itself readily penetrates cells and causes extensive chromosomal damage, leading to an arrest of the cell cycle in the G2 phase. nih.govdrugbank.com
Table 1: In Vitro Research Models and Viability Assays
| Cell Line | Assay Type | Endpoint Measured |
| Salmonella typhimurium | Mutagenicity Assay | Gene mutations |
| Escherichia coli | Mutagenicity Assay | Gene mutations |
| Chinese Hamster Ovary (CHO) | Chromosomal Aberration Assay | Clastogenicity |
Methodologies for Investigating Protein-Drug Interactions
Understanding the interactions between this compound and cellular proteins is fundamental to elucidating its mechanism of action. Various biophysical and biochemical techniques are employed to study these interactions.
One of the primary targets for anthracycline-related compounds is topoisomerase II. nih.gov Assays to investigate the inhibition of this enzyme are therefore highly relevant. These assays can measure the enzyme's ability to relax supercoiled DNA in the presence of the drug. A decrease in the relaxation of supercoiled DNA indicates inhibition of topoisomerase II.
While its parent compound, Valrubicin, does not bind strongly to DNA, its metabolites are believed to interfere with the normal DNA breaking-resealing action of DNA topoisomerase II. drugbank.com Another potential protein interaction for anthracyclines involves protein kinase C (PKC), which Valrubicin has been shown to inhibit. nih.gov
Modern analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are utilized in metabolomics studies to identify and quantify metabolites like this compound in biological samples. clinicsinsurgery.com This can provide indirect evidence of target engagement and metabolic pathways affected by the compound. For instance, studies have identified this compound as a metabolite in serum and urine, indicating its systemic presence and potential for interaction with various proteins. clinicsinsurgery.comresearchgate.net
Furthermore, correlation analyses can be performed to link the presence of metabolites like this compound with specific biological activities. In one study, this compound was positively correlated with hydroxyl radical scavenging ability, suggesting a potential role in modulating oxidative stress pathways. mdpi.com
Table 2: Investigated Protein Interactions and Methodologies
| Protein Target/Pathway | Investigative Methodology | Key Finding |
| Topoisomerase II | DNA Relaxation Assay | Metabolites of the parent compound interfere with enzyme action. drugbank.com |
| Protein Kinase C (PKC) | Kinase Activity Assay | The parent compound, Valrubicin, inhibits PKC. nih.gov |
| Oxidative Stress Pathways | Correlation analysis with antioxidant activity | This compound shows a positive correlation with hydroxyl radical scavenging ability. mdpi.com |
Analytical Characterization and Detection of N Trifluoroacetyladriamycinol in Complex Biological Matrices
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating N-Trifluoroacetyladriamycinol from the intricate mixture of components present in biological samples. rsc.org High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the cornerstone methods for this purpose. rsc.orgchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. The separation is typically achieved on a reverse-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. nih.govresearchgate.net Quantitative analysis in HPLC relies on the principle that under controlled conditions, the peak area or height of the analyte is directly proportional to its concentration. ksu.edu.sa
For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. ksu.edu.sa The concentration of this compound in an unknown sample is then determined by comparing its peak area or height to the calibration curve. ksu.edu.sa To compensate for variations in sample injection volume and potential matrix effects, an internal standard—a compound with similar chemical properties to the analyte but which is not present in the sample—is often added to both the standards and the samples. ksu.edu.sa The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which enhances the accuracy and reproducibility of the method. ksu.edu.sa
Table 1: Representative HPLC Method Parameters for Quantitative Analysis
| Parameter | Specification |
|---|---|
| Instrument | HPLC system with UV-Vis Diode Array Detector (DAD) |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) hydroxide) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Set at the maximum absorbance wavelength (λmax) for this compound |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
| Quantification | Peak area integration against an external calibration curve with an internal standard |
Liquid chromatography-mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry. rsc.org This tandem technique is the method of choice for analyzing drugs and metabolites in complex biological matrices like plasma, serum, and urine. nih.govbioxpedia.comjapsonline.com The LC component separates this compound from other matrix components, which reduces ion suppression and matrix effects, while the MS component provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. rsc.orgmdpi.com
For quantitative studies, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is employed. nih.govmdpi.com In this setup, specific precursor-to-product ion transitions for the analyte are monitored using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). nih.gov This approach offers exceptional specificity and sensitivity, allowing for the detection of very low concentrations of the metabolite. bioxpedia.comnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for achieving accurate and precise quantification, as it corrects for variations during sample preparation, chromatography, and ionization. unc.edu
Table 2: Typical LC-MS/MS Parameters for Targeted Analysis
| Parameter | Specification |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| MS System | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 (Quantifier) | Precursor Ion [M+H]⁺ → Product Ion 1 |
| MRM Transition 2 (Qualifier) | Precursor Ion [M+H]⁺ → Product Ion 2 |
| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) of the biological matrix (e.g., plasma) |
| Internal Standard | Stable isotope-labeled this compound |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Spectrometric Characterization Methods
Spectrometric methods are indispensable for the structural confirmation and identification of metabolites. Mass spectrometry provides molecular weight and fragmentation data, while other techniques like NMR offer detailed structural insights.
Mass spectrometry (MS) is a cornerstone technology for metabolite identification. gbiosciences.com During analysis, molecules are ionized to form a molecular ion (M⁺), the peak of which provides the molecular mass of the compound. savemyexams.com This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. gbiosciences.com The pattern of these fragments is unique to a specific molecular structure and serves as a "molecular fingerprint" that can be used for identification. savemyexams.com
The fragmentation of this compound would be predicted to follow established chemical principles. Common fragmentation pathways include alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a heteroatom like nitrogen or oxygen, and the loss of small, stable neutral molecules like water (H₂O) or carbon monoxide (CO). libretexts.orgyoutube.com For this compound, cleavage adjacent to the amine or hydroxyl groups would be expected. libretexts.org The presence of an odd number of nitrogen atoms in a molecule typically results in an odd nominal molecular weight, a principle known as the nitrogen rule. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.
Table 3: Predicted Mass Spectral Fragmentation of this compound
| Ion Type | m/z Value (Predicted) | Description of Fragment Loss |
|---|---|---|
| [M+H]⁺ | (Molecular Weight + 1) | Protonated molecular ion. This is the precursor ion selected for MS/MS analysis. |
| [M+H - H₂O]⁺ | [M+H]⁺ - 18 | Loss of a water molecule from one of the hydroxyl groups, a common fragmentation for alcohols. libretexts.org |
| [M+H - CF₃CONH₂]⁺ | [M+H]⁺ - 113 | Loss of the trifluoroacetamide (B147638) group. |
| Fragment A | Variable | Result of alpha-cleavage at the bond between the daunosamine (B1196630) sugar and the tetracyclic aglycone. libretexts.org |
| Fragment B | Variable | Cleavage within the sugar ring, a characteristic fragmentation pattern for glycosides. |
While MS provides mass information, other spectroscopic techniques are crucial for complete structural elucidation in chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise structure of a molecule. rsc.org It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org Key parameters in an NMR spectrum include chemical shift (indicating the electronic environment of a nucleus), integration (proportional to the number of nuclei), and spin-spin splitting (revealing the number of adjacent nuclei). rsc.orglibretexts.org For a molecule like this compound, ¹H NMR could be used to identify protons on the aromatic ring, the sugar moiety, and the aliphatic side chain, while ¹³C NMR would identify each unique carbon atom. bhu.ac.in Advanced 2D NMR techniques (e.g., COSY, HMQC) can establish connectivity between atoms, allowing for the complete assembly of the molecular structure. organicchemistrydata.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a useful tool for identifying their presence. For this compound, IR would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), amine (N-H), and carbon-fluorine (C-F) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The anthracycline core of this compound would produce a characteristic UV-Vis spectrum, which is useful for detection and quantification, especially in HPLC with a DAD detector.
Mass Spectrometry in Metabolite Identification
Metabolomics Approaches in Biological Systems
Metabolomics involves the comprehensive analysis of all small-molecule metabolites (<1500 Da) within a biological system under specific conditions. mdpi.com This systems-biology approach provides a functional readout of the cellular state and can be used to study the impact and fate of compounds like this compound. mdpi.comasianjab.com Analytical platforms such as LC-MS and NMR are central to metabolomics studies. embopress.org
Metabolomics research can be broadly divided into two main strategies: untargeted and targeted metabolomics. metabolon.com
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample in an unbiased manner. embopress.orgmetabolon.com It is a hypothesis-generating tool used for biomarker discovery and to gain a global overview of metabolic changes in response to a stimulus. metabolon.com In the context of this compound, an untargeted study could reveal unexpected metabolic pathways affected by the parent drug or identify previously unknown metabolites.
Targeted Metabolomics: This approach focuses on the precise and accurate quantification of a predefined set of known metabolites. asianjab.commetabolon.com It is a hypothesis-driven method used to measure specific metabolic pathways or to validate findings from untargeted studies. metabolon.com A targeted metabolomics assay would be developed to specifically measure the concentration of this compound and other related metabolites (e.g., the parent drug, adriamycinol) in biological fluids over time. mdpi.com This approach provides high sensitivity and quantitative accuracy, making it ideal for pharmacokinetic analysis. mdpi.comnih.gov
By employing these advanced analytical and metabolomics strategies, researchers can effectively detect, characterize, and quantify this compound in complex biological matrices, leading to a deeper understanding of its metabolic profile.
Targeted and Untargeted Metabolomics for this compound Profiling
Metabolomics, the large-scale study of small molecules within a biological system, offers powerful tools for profiling compounds like this compound. nih.govmdpi.com Both targeted and untargeted strategies can be employed, each with distinct advantages for characterizing this metabolite.
Targeted Metabolomics: This hypothesis-driven approach focuses on the specific and quantitative measurement of a predefined set of metabolites, including this compound and its parent drug, Valrubicin (B1684116). grantome.comnih.gov Targeted methods, often utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, provide high sensitivity and selectivity. nih.govscioninstruments.com This makes them ideal for pharmacokinetic studies where precise concentration measurements are essential. The development of a targeted assay for this compound would involve the optimization of mass spectrometer parameters, such as precursor and product ion selection, to ensure unambiguous detection in complex matrices like plasma or urine. uab.edu
Untargeted Metabolomics: In contrast, untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, without a predefined list. aacrjournals.orgnih.gov This discovery-oriented approach is valuable for exploring the broader metabolic impact of Valrubicin administration and identifying other potential biomarkers or metabolic pathways affected by the presence of this compound. thermofisher.com High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are typically used to acquire data on a wide range of compounds. thermofisher.com While not quantitative in the same way as targeted methods, untargeted profiling can reveal unexpected metabolic perturbations and generate new hypotheses for further investigation. nih.gov
A comparative overview of these two approaches as they could be applied to this compound analysis is presented below.
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Goal | Absolute quantification of this compound | Comprehensive metabolite profiling, hypothesis generation |
| Selectivity | High, focused on specific precursor/product ion transitions | Lower, captures a broad spectrum of ions |
| Sensitivity | Very high, optimized for the target analyte | Generally lower than targeted methods for a specific compound |
| Primary Technique | Triple Quadrupole (TQ) MS with MRM | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Data Output | Concentration values for this compound | List of detected features with relative intensities |
| Application | Pharmacokinetic studies, routine monitoring | Biomarker discovery, pathway analysis |
Data Analysis and Statistical Methods in Metabolomics Research
The large and complex datasets generated by metabolomics studies necessitate sophisticated data analysis and statistical methods to extract meaningful biological insights. nih.govnih.gov
Following data acquisition, the raw data from both targeted and untargeted analyses undergo several preprocessing steps. These typically include background noise removal, peak detection, alignment, and normalization to account for variations in sample preparation and instrument response. thermofisher.com
For untargeted metabolomics data, multivariate statistical analysis is crucial for identifying patterns and discriminating between different sample groups (e.g., pre-dose vs. post-dose). Principal Component Analysis (PCA) is an unsupervised method often used for initial data exploration, quality control, and outlier detection. nih.gov Partial Least Squares-Discriminant Analysis (PLS-DA), a supervised method, is then commonly applied to identify the metabolites that contribute most significantly to the separation between experimental groups. The importance of each feature in the model is often ranked using metrics like the Variable Importance in Projection (VIP) score. github.io
In the context of this compound, these statistical techniques could be used to:
Identify metabolites that are significantly up- or down-regulated along with this compound.
Build predictive models to classify samples based on their metabolic profile.
Commonly used statistical methods in metabolomics are summarized in the following table.
| Statistical Method | Purpose | Application in this compound Research |
| Principal Component Analysis (PCA) | Unsupervised dimensionality reduction, visualization of data structure, outlier detection. nih.gov | Initial assessment of metabolic profiles of biological samples containing this compound. |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised method to identify variables that differentiate between predefined groups. github.io | To pinpoint metabolites, including this compound, that are key differentiators between treatment and control groups. |
| t-test/ANOVA | Univariate analysis to compare the mean of a single variable between two or more groups. nih.gov | To determine if the concentration of this compound is statistically different between sample groups. |
| Volcano Plot | Visualization of statistical significance (p-value) versus magnitude of change (fold change). | To identify metabolites that are both statistically significant and have a large change in abundance. |
Bioanalytical Method Validation for Research Purposes
For research purposes, particularly those that may inform further clinical development, it is essential that the analytical methods used to quantify this compound are robust, reliable, and fit for purpose. Bioanalytical method validation ensures that a specific method will yield accurate and reproducible results. humanjournals.comnih.gov The validation process involves a series of experiments to assess the performance characteristics of the assay, guided by recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu
Key parameters that must be evaluated during the validation of a bioanalytical method for this compound are outlined below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. europa.eu | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. europa.eu | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov | A correlation coefficient (r²) of ≥0.99 is generally desired. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.eu | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. nih.gov | Analyte concentrations should be within ±15% of the initial concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
By adhering to these rigorous validation standards, researchers can ensure the integrity and reliability of the data generated for this compound, providing a solid foundation for its further investigation.
Structural Activity Relationship Sar Studies of N Trifluoroacetyladriamycinol Within Anthracycline Chemistry
Influence of the Trifluoroacetyl Moiety on Molecular Interactions
The introduction of a trifluoroacetyl group at the 3'-N position of the daunosamine (B1196630) sugar is a key structural modification that significantly alters the physicochemical properties of the anthracycline molecule, thereby influencing its molecular interactions. This substitution, which transforms the primary amine of doxorubicin (B1662922) into a trifluoroacetamide (B147638), has a profound impact on the compound's lipophilicity. Valrubicin (B1684116), the N-trifluoroacetyladriamycin-14-valerate prodrug, is described as highly lipophilic, a characteristic attributed to the presence of both the trifluoroacetyl and the valerate (B167501) moieties. nih.govdrugs.com This increased lipophilicity enhances the molecule's ability to penetrate cell membranes, leading to greater intracytoplasmic concentrations compared to its less lipophilic parent compound, doxorubicin. nih.gov
The trifluoroacetyl group modifies the electronic and steric properties at the sugar moiety. The primary amine in doxorubicin is protonated at physiological pH, rendering it polar and facilitating strong interactions with the negatively charged phosphate (B84403) backbone of DNA. By converting this amine into a neutral, electron-withdrawing trifluoroacetamide, the N-trifluoroacetyl group reduces the molecule's ability to form these strong ionic bonds, which contributes to its weaker DNA binding profile compared to doxorubicin. nih.govdrugbank.com This alteration shifts the primary mechanism of action away from simple DNA intercalation and more towards interactions with enzymes like topoisomerase II, mediated by the metabolites. drugbank.com
Role of the Reduced C-13 Carbonyl Group (Hydroxyl) in Biological Activity
N-Trifluoroacetyladriamycinol is a principal metabolite of valrubicin, formed through the metabolic reduction of the C-13 carbonyl group on the aglycone side chain of N-trifluoroacetyladriamycin. nih.govdrugs.com This conversion of a ketone to a secondary alcohol (hydroxyl group) is a critical step in the bioactivation and metabolic pathway of N-acylated anthracyclines. The presence of the C-13 hydroxyl group is significant for the molecule's biological activity profile.
Impact of Molecular Lipophilicity on Cellular Accumulation in Research Models
The lipophilicity of an anthracycline derivative is a crucial determinant of its cellular uptake and retention. rsc.orgnih.gov The structural modifications in this compound and its precursors, namely the N-trifluoroacetylation and C-14 valerate esterification (in the case of the prodrug valrubicin), render the molecule significantly more lipophilic than doxorubicin. nih.govdrugs.com This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes, leading to efficient cellular penetration and high intracellular concentrations. nih.govmdpi.com
Studies on valrubicin show that it readily penetrates the bladder wall after intravesical administration. drugs.com This effective tissue penetration is a direct consequence of its lipophilic character. nih.gov While general research indicates that a correlation between lipophilicity and cellular accumulation is not always linear, for N-acyl anthracyclines, this property is a distinct advantage for achieving high cytoplasmic levels. nih.govrsc.org The systemic exposure to valrubicin and its metabolites, including this compound, is dependent on the integrity of the tissue barrier, such as the bladder wall. drugs.com The high concentration achieved within the cell is critical for the subsequent interactions with intracellular targets like topoisomerase II. nih.govdrugbank.com
| Compound Feature | Influence on Lipophilicity | Effect on Cellular Accumulation | Source |
|---|---|---|---|
| 3'-N-Trifluoroacetyl Group | Increases lipophilicity by neutralizing the polar amine group. | Enhances passive diffusion across cell membranes. | nih.gov |
| C-14 Valerate Ester (in Prodrug) | Significantly increases overall lipophilicity. | Promotes rapid penetration into tissues. | nih.govdrugs.com |
| Overall Molecular Structure | Highly lipophilic compared to Doxorubicin. | Results in higher intracytoplasmic concentrations. | nih.gov |
Comparative SAR Analysis with Adriamycin and Related N-Acyl Anthracyclines
The structure-activity relationship (SAR) of this compound is best understood by comparing it with its parent compound, adriamycin (doxorubicin), and other N-acyl derivatives. wikipedia.org The key differences lie in the substitutions at the 3'-N position of the sugar and the modifications at the C-13 and C-14 positions of the aglycone.
Substitutions at the 3'-N and C-14 positions critically modulate the interaction of anthracyclines with DNA topoisomerase II. nih.gov Unlike adriamycin, which possesses a free amine at the 3' position and is a potent DNA intercalator and topoisomerase II poison, N-acyl anthracyclines exhibit a different mechanism. nih.gov
The 3'-N-acyl substitution, as seen in this compound, generally results in weaker DNA intercalation. nih.gov However, these compounds can still effectively interfere with topoisomerase II function. Research on N-acyl analogues shows that while they are weak intercalators, the C-14 unsubstituted metabolites can induce the formation of cleavable complexes between topoisomerase II and DNA, which is a hallmark of enzyme inhibition. nih.gov This suggests that the interaction with topoisomerase II is less dependent on strong intercalation for this class of compounds. The primary mechanism for valrubicin and its metabolites, including this compound, is the inhibition of the normal breaking-resealing action of DNA topoisomerase II, which arrests the cell cycle. nih.govdrugbank.com In contrast, substitution at the C-14 position can completely inhibit the drug's activity in purified enzyme systems, highlighting the importance of this position for direct enzyme interaction. nih.gov
The structural features of this compound and related N-acyl anthracyclines lead to a significantly different DNA binding profile compared to adriamycin. The primary determinant is the nature of the substituent at the 3'-amino group of the daunosamine sugar. nih.gov
Adriamycin (Doxorubicin): The protonated primary amine at the 3' position allows for strong electrostatic interaction with the phosphate backbone of DNA, anchoring the chromophore as it intercalates between base pairs.
N-Acyl Anthracyclines: The acylation of the 3'-amino group, creating a neutral amide (like the trifluoroacetamide in this compound), eliminates this key electrostatic anchor point. nih.gov Consequently, these compounds are characterized as weak DNA intercalators or possess limited DNA binding capacity. nih.govnih.gov Studies with the related N-acyl anthracycline AD 32 (N-trifluoroacetyladriamycin) show that it binds to DNA, but unlike adriamycin, the binding sites become saturated at relatively low concentrations. nih.gov Although direct DNA binding is weak, these molecules still cause chromosomal damage and inhibit nucleic acid synthesis, primarily through their action on topoisomerase II. drugbank.com This indicates a shift in the mechanism of cytotoxicity from one dominated by DNA intercalation to one centered on enzyme poisoning. drugbank.comnih.gov
| Compound | 3'-N Substitution | DNA Intercalation | Topoisomerase II Interaction | Source |
|---|---|---|---|---|
| Adriamycin (Doxorubicin) | -NH₂ (Primary Amine) | Strong | Potent inhibitor; stabilizes cleavable complex | nih.gov |
| N-Trifluoroacetyladriamycin | -NHCOCF₃ (Amide) | Weak; saturable binding | Inhibitor; induces cleavable complex | nih.govnih.gov |
| This compound | -NHCOCF₃ (Amide) | Weak (as a metabolite) | Contributes to Topo II inhibition | nih.govdrugbank.com |
Future Directions and Emerging Research Avenues for N Trifluoroacetyladriamycinol
Elucidation of Undefined Biotransformation Pathways
The metabolic journey of N-Trifluoroacetyladriamycinol is not yet fully charted. While its formation from parent compounds is known, the subsequent biotransformation steps remain an area of active investigation. Xenobiotic metabolism, the process by which organisms modify and excrete foreign substances, typically involves Phase I (functionalization) and Phase II (conjugation) reactions. openaccessjournals.com For this compound, this could involve hydroxylation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation. researchgate.net
Key enzymatic players in these transformations often include Cytochrome P450s (CYPs), UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs). openaccessjournals.com Identifying the specific enzymes responsible for the metabolism of this compound is a critical next step. Understanding these pathways is not only fundamental to comprehending its biological residence time and clearance but may also reveal new bioactive metabolites. nih.gov
A significant challenge in this area is the potential for species-specific differences in metabolism. mdpi.com Therefore, comparative metabolic studies across various species and in vitro systems are essential to build a comprehensive picture of its biotransformation and to accurately extrapolate findings to human biology. mdpi.com
Advanced Molecular Modeling and Simulation Studies
Computational approaches are becoming indispensable in modern chemical and biological research, offering insights that are often difficult to obtain through experimental methods alone. jddtonline.info For this compound, molecular modeling and simulation hold the potential to unlock a deeper understanding of its interactions at the molecular level.
Computational Docking and Molecular Dynamics Simulations of Protein Interactions
Predicting how a small molecule like this compound interacts with proteins is fundamental to understanding its biological effects. scielo.brComputational docking is a technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. chemrxiv.org This can help identify potential protein targets by simulating the binding process and estimating the binding affinity. jddtonline.inforesearchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of these interactions. nih.govwikipedia.org By simulating the movements of atoms and molecules over time, MD can reveal the stability of the predicted binding poses, the conformational changes induced in both the ligand and the protein, and the key residues involved in the interaction. nih.govfrontiersin.orgnih.gov These simulations can offer a spatiotemporal description of the interaction, from atomic movements to nanoscale behavior. aps.org
| Computational Technique | Application for this compound | Potential Insights |
| Molecular Docking | Predicting binding modes with various proteins. | Identification of potential protein targets and binding site geometries. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-protein complex. | Understanding the stability of binding, conformational changes, and key interacting amino acid residues. |
In Silico Predictions of Novel Molecular Targets
Beyond known protein families, in silico methods can be used to predict entirely new molecular targets for this compound. nih.gov This can be achieved through various computational strategies, including chemical similarity searching, data mining, and machine learning. creative-biolabs.com By comparing the structure of this compound to libraries of compounds with known biological activities, it's possible to infer potential targets. creative-biolabs.commdpi.com
This "reverse docking" or "target fishing" approach screens the compound against a large database of protein structures to identify those with which it is most likely to interact. creative-biolabs.com Such predictive studies can generate new hypotheses and guide experimental validation, potentially uncovering unexpected biological roles for this compound. nih.gov The integration of gene-disease association data can further refine these predictions, prioritizing targets with high therapeutic potential. nih.gov
Development of Advanced In Vitro Research Models for Mechanistic Insights
To experimentally validate the predictions from computational models and to further investigate the mechanisms of action of this compound, sophisticated in vitro models are essential. mdpi.com Traditional two-dimensional (2D) cell cultures, while useful, often fail to fully replicate the complexity of native biological environments. lek.com
The future of in vitro research lies in the development and application of more physiologically relevant systems, such as:
3D Cell Cultures (Spheroids and Organoids): These models better mimic the cellular organization, cell-cell interactions, and nutrient gradients of tissues. mdpi.comfrontiersin.org
Organ-on-a-Chip (OOC) Technology: These microfluidic devices can simulate the physiological, mechanical, and chemical properties of an organ, allowing for the study of complex biological processes in a controlled environment. mdpi.com
Bioprinted Tissues: This emerging technology allows for the precise, layer-by-layer construction of tissue-like structures, offering a high degree of control over the cellular architecture. europa.eu
These advanced models provide a more accurate platform to study the cellular uptake, subcellular localization, and downstream effects of this compound, bridging the gap between computational predictions and in vivo reality. lek.comfrontiersin.org
Exploration of this compound in New Chemical Biology Research Paradigms
The field of chemical biology seeks to use chemical tools to understand and manipulate biological systems. mpg.deox.ac.ukcrick.ac.uk this compound, as a structurally defined metabolite, can be a valuable tool in this endeavor.
Future research could explore its use in several emerging areas:
Development of Chemical Probes: By attaching fluorescent tags or other reporter molecules to this compound, researchers can create probes to visualize its distribution and interactions within living cells. mpg.denih.gov This can provide real-time insights into its cellular targets and pathways.
Target Identification and Validation: Phenotype-centric screening approaches, where the effect of the compound on a cellular process is observed first, can be used to identify the molecular targets responsible for that effect. crick.ac.uk
Modulation of Cellular Processes: As a derivative of a known bioactive compound, this compound could be used to probe specific cellular signaling pathways or functions. ox.ac.uk Understanding its effects on processes like cell proliferation, apoptosis, or differentiation could reveal new aspects of cellular regulation.
Mitochondria-Targeting Research: Given that mitochondria are crucial for cell metabolism and survival, and are implicated in various diseases, investigating the potential interaction of this compound with these organelles could be a fruitful area of research. frontiersin.org
The application of this compound within these new paradigms has the potential to not only advance our understanding of its own biology but also to provide new tools and insights for the broader field of chemical biology. rfi.ac.uknih.govrsc.org
Standardization and Optimization of Analytical Methodologies for Research Precision
To ensure the reliability and reproducibility of research on this compound, the standardization and optimization of analytical methods are paramount. The compound has been identified in metabolomics studies of various substances, including tea, highlighting the need for robust analytical techniques. mdpi.compreprints.org
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of metabolites like this compound. researcher.lifepreprints.org Future efforts should focus on:
Developing Validated Assays: Establishing standardized protocols for sample preparation, extraction, and LC-MS analysis will ensure consistency across different laboratories. researchgate.net
Improving Sensitivity and Specificity: Optimizing mass spectrometry parameters and chromatographic conditions can enhance the ability to detect and accurately measure low levels of the compound in complex biological matrices. preprints.org
Reference Standard Availability: The availability of a pure, well-characterized reference standard for this compound is crucial for accurate quantification and identity confirmation.
By refining these analytical methodologies, the scientific community can build a more precise and reliable body of knowledge regarding the presence, quantity, and biological role of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
